5-methyl-3-{[4-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)butyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
Description
This compound is a dimeric tricyclic heterocycle featuring two fused 8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene units connected via a 4-sulfanylbutyl linker. The core structure comprises nitrogen and sulfur atoms within a tricyclic framework, with methyl substituents at position 5 of each tricyclic moiety. Its molecular complexity arises from the fused bicyclic rings (cycloheptene and cyclohexene systems) and the presence of sulfanyl (-S-) groups, which influence its electronic and steric properties.
Properties
IUPAC Name |
2-methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4S4/c1-15-27-23(21-17-9-3-5-11-19(17)33-25(21)29-15)31-13-7-8-14-32-24-22-18-10-4-6-12-20(18)34-26(22)30-16(2)28-24/h3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAFWZHBWQQQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCCCCSC4=NC(=NC5=C4C6=C(S5)CCCC6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the core benzothiolo[2,3-d]pyrimidine structure, followed by the introduction of the methyl and sulfanyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The methyl and sulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions typically require controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the compound’s modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and its closest analogues:
Key Differences and Implications
Dimeric vs. Monomeric Structures: The target compound’s dimeric architecture distinguishes it from monomeric analogues.
Substituent Effects :
- Methyl Groups : The 5-methyl substituents in the target compound likely increase hydrophobicity compared to hydroxyl- or methoxy-substituted analogues, affecting solubility and membrane permeability .
- Sulfur Content : The higher sulfur density (four sulfur atoms) may enhance metal-binding capabilities or redox activity compared to analogues with fewer sulfur atoms.
Synthetic Complexity : The dimeric structure requires multi-step synthesis, including cyclization and sulfur-based coupling reactions, as seen in similar tricyclic systems (e.g., thiourea-mediated cyclization in ) .
Biological Activity
The compound 5-methyl-3-{[4-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)butyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene represents a unique class of organic compounds with potential biological activities. This article delves into its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex bicyclic structure that includes multiple sulfur and nitrogen atoms, contributing to its unique reactivity and biological properties. The structural formula can be represented as follows:
Key Structural Features
- Thiazole and Diazatricyclo Moieties : These heterocyclic structures are known for their biological significance, often serving as scaffolds for drug development.
- Sulfanyl Groups : The presence of sulfanyl groups may enhance the compound's interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to 5-methyl-3-{[4-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)butyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene exhibit significant antitumor properties through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that such compounds can inhibit the proliferation of cancer cells by interfering with the cell cycle.
- Induction of Apoptosis : These compounds may trigger programmed cell death in malignant cells, enhancing their therapeutic potential.
The mechanisms underlying the biological activities of this compound involve:
- PI3K/Akt Pathway Inhibition : Similar compounds have been noted to inhibit the PI3K/Akt signaling pathway, crucial for cell growth and survival, providing a pathway for antitumor efficacy .
Study 1: In Vitro Antitumor Efficacy
A study evaluated the in vitro effects of a related compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | PI3K/Akt pathway inhibition |
| A549 (Lung) | 10 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
This table illustrates the potency and specific actions against different cancer types.
Study 2: In Vivo Efficacy in Xenograft Models
In vivo studies demonstrated that administration of the compound in xenograft models resulted in significant tumor reduction:
| Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |
|---|---|---|
| Control | - | 50 |
| Compound Treatment | 65 | 80 |
These results highlight the potential clinical relevance of the compound in cancer therapy.
Q & A
Q. What key structural features of this compound influence its reactivity in synthetic chemistry?
The compound’s reactivity is governed by its dual tricyclic systems containing sulfur (thia) and nitrogen (diaza) atoms. The sulfur atoms in the thia groups participate in nucleophilic substitution reactions, while the nitrogen atoms in the diazatricyclo framework enable hydrogen bonding and coordination with metal catalysts. The butylsulfanyl linker between the two tricyclic moieties introduces flexibility, which may affect steric hindrance during functionalization. Structural analogs in and highlight similar reactivity patterns in medicinal chemistry applications .
Q. What spectroscopic methods are recommended for confirming the compound’s purity and structure?
A combination of NMR (¹H, ¹³C, and 2D COSY) , high-resolution mass spectrometry (HRMS) , and X-ray crystallography is critical. For example, details the use of LC-MS with isotopic internal standards to resolve complex mixtures, while emphasizes spectral data (e.g., IR, UV-Vis) for analogous tricyclic systems. Quantitative purity analysis can be achieved via HPLC with a C18 column and acetonitrile/water gradient .
Q. What safety protocols are essential when handling this sulfur-rich compound?
Key precautions include:
- Storage under inert gas (e.g., nitrogen) to prevent oxidation of sulfur groups ().
- Use of personal protective equipment (PPE) such as nitrile gloves and fume hoods to avoid skin contact ( , P101-P210 codes).
- Immediate neutralization of spills with activated charcoal to adsorb reactive sulfur species (, Section 6) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from dynamic stereochemistry in the tricyclic framework?
Dynamic interconversion of stereoisomers can lead to overlapping signals in ¹H NMR. Strategies include:
- Variable-temperature NMR to slow conformational changes.
- DFT calculations to predict stable conformers and compare theoretical/experimental chemical shifts.
- Chiral derivatization with agents like Mosher’s acid to isolate enantiomers ( describes similar approaches for tetracyclic analogs) .
Q. What strategies optimize yield in the multi-step synthesis of this compound?
Critical optimizations include:
- Protection of sulfur groups with tert-butylthio or benzylthio moieties to prevent unwanted disulfide formation ().
- Copper-catalyzed photo-sulfonylation (as in ) for regioselective sulfur incorporation.
- Stepwise purification using silica gel chromatography () with eluents like ethyl acetate/hexane (3:7 v/v) to isolate intermediates .
Q. How does the electronic configuration of sulfur and nitrogen atoms influence interactions with biological targets?
The sulfur atoms’ lone pairs enable hydrogen bonding with protein residues (e.g., cysteine thiols), while the nitrogen atoms participate in π-π stacking with aromatic amino acids. Computational docking studies (e.g., AutoDock Vina) using analogs in reveal binding affinities to kinase targets, suggesting potential inhibition mechanisms .
Q. What computational tools predict regioselectivity challenges during functionalization of the tricyclic core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
